tert-Butyl (3-amino-4-fluorophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFNJRUKTFGZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472882 | |
| Record name | tert-Butyl (3-amino-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361548-95-0 | |
| Record name | tert-Butyl (3-amino-4-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-amino-4-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Procedure
The most straightforward and commonly employed method for synthesizing tert-Butyl (3-amino-4-fluorophenyl)carbamate involves the direct reaction of 3-amino-4-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This approach takes advantage of the different reactivities of the two amino groups in the 3-amino-4-fluoroaniline molecule.
The typical reaction procedure involves:
- Dissolving 3-amino-4-fluoroaniline in an appropriate solvent
- Adding di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents)
- Adding a base to facilitate the reaction
- Stirring at the appropriate temperature and time
- Work-up and purification
Reaction Conditions
The reaction conditions for direct Boc protection can be adjusted based on the scale and specific requirements. Table 1 summarizes the typical reaction conditions employed for this transformation.
Table 1: Reaction Conditions for Direct Boc Protection of 3-amino-4-fluoroaniline
Optimization for Selective Mono-protection
A key challenge in the preparation of this compound is achieving selective mono-protection, as 3-amino-4-fluoroaniline contains two amino groups. Several strategies have been developed to ensure selective protection:
Temperature control : The reaction is typically performed at low to moderate temperatures (0-25°C) to enhance selectivity for the more reactive para-amino group.
Reagent stoichiometry : Using a slight excess (1.0-1.2 equivalents) of di-tert-butyl dicarbonate helps minimize di-protection.
pH control : Maintaining a specific pH range can enhance selectivity for mono-protection.
Reaction time : Careful monitoring and quenching the reaction at appropriate conversion levels helps prevent over-protection.
Catalytic and Solvent-Free Approaches
Nanocatalyst-Mediated Synthesis
Recent advancements have introduced more environmentally friendly and efficient approaches to Boc protection reactions. One notable method involves the use of magnetic nanocatalysts such as Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ under solvent-free conditions.
The general procedure involves:
- Mixing the amine (10 mmol) with di-tert-butyl dicarbonate (10 mmol)
- Adding the nanocatalyst (0.09 mg)
- Stirring the mixture at ambient temperature
- Monitoring the reaction progress by TLC
- Processing the reaction mixture and isolating the product
This method has several advantages:
- Elimination of organic solvents
- Reduced waste generation
- Potential for catalyst recovery and reuse
- Milder reaction conditions
Performance of Catalytic Methods
The performance of the nanocatalyst-mediated approach varies depending on the electronic properties of the substrate. Table 2 summarizes the performance characteristics observed for similar aniline derivatives.
Table 2: Performance of Nanocatalyst-Mediated Boc Protection for Aromatic Amines
For 3-amino-4-fluoroaniline specifically, the catalytic approach is expected to provide good yields (approximately 80-90%) within 2-4 hours, as the fluorine substituent has a moderate electronic effect.
Patent-Described Methodologies
Reduction of Nitro Precursors
An alternative approach to synthesizing this compound involves the reduction of nitro precursors. This method is particularly valuable when direct protection leads to selectivity issues.
According to patent literature, N-(3-amino-4-fluoro-phenyl)-carbamates can be prepared by reducing corresponding N-(3-nitro-4-fluoro-phenyl)-carbamates using appropriate reducing or hydrogenating agents.
The general procedure involves:
- Preparing the N-(3-nitro-4-fluoro-phenyl)-carbamate intermediate
- Reduction using iron in the presence of acetic acid or hydrogen with platinum oxide catalyst
- Processing and isolating the final product
Reaction Parameters for Nitro Reduction
The reduction of nitro precursors requires careful control of reaction parameters to achieve optimal results. Table 3 summarizes the key reaction parameters for this transformation based on patent literature.
Table 3: Reaction Parameters for Nitro Reduction Approach
Work-up and Isolation
The work-up procedure following nitro reduction typically involves:
- Separating the organic phase
- Extracting the aqueous solution with ethyl acetate or methylene chloride
- Combining the organic phases and washing with water
- Drying over sodium sulfate
- Filtering and carefully distilling off the solvent under vacuum
This approach provides the target compound in good yields, typically 70-85%.
Optimization Strategies for Enhanced Yield and Selectivity
Solvent Effects
The choice of solvent significantly impacts the efficiency and selectivity of the Boc protection reaction. Table 4 compares different solvents for the protection of aromatic amines with Boc anhydride.
Table 4: Solvent Effects on Boc Protection of Aromatic Amines
| Solvent | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Dichloromethane | Good solubility, mild conditions | Environmental concerns | 85-95 |
| THF | Good solubility, compatible with various bases | Peroxide formation possible | 80-90 |
| Acetonitrile | Excellent solubility, polar nature | Higher cost | 85-90 |
| Water/THF mixture | Environmentally friendly, biphasic system | Phase transfer issues | 75-85 |
| Solvent-free | No solvent waste, green chemistry | Limited substrate scope | 70-90 |
Base Selection and Stoichiometry
The base plays a crucial role in the Boc protection reaction. For this compound synthesis, various bases have been employed with different outcomes.
Table 5: Effect of Base on Boc Protection Reactions
| Base | Equivalents | Typical Yield (%) | Selectivity | Notes |
|---|---|---|---|---|
| Triethylamine | 1.1-1.5 | 85-90 | Good | Commonly used, easily removed during work-up |
| Sodium bicarbonate | 1.5-2.0 | 80-85 | Very good | Mild base, excellent for selective mono-protection |
| 4-DMAP | 0.1-0.2 (catalytic) | 90-95 | Moderate | Powerful nucleophilic catalyst, may lead to over-protection |
| Sodium hydroxide | 1.0-1.5 | 75-85 | Moderate | Strong base, may cause side reactions |
| Potassium carbonate | 1.0-1.5 | 80-90 | Good | Useful in anhydrous conditions |
Temperature and Reaction Time Optimization
Temperature and reaction time are critical parameters affecting both yield and selectivity. Lower temperatures generally favor selective mono-protection but may require longer reaction times. Table 6 summarizes the effects of temperature and reaction time.
Table 6: Temperature and Reaction Time Effects on Boc Protection
| Temperature (°C) | Reaction Time (h) | Expected Outcome |
|---|---|---|
| 0-5 | 8-24 | Highest selectivity, slower reaction, minimal by-products |
| 20-25 | 4-8 | Good balance of selectivity and rate |
| 40-60 | 1-4 | Faster reaction, potentially lower selectivity |
Purification Techniques
Chromatographic Purification
Column chromatography is commonly employed for the purification of this compound, especially on laboratory scale. The typical conditions include:
- Stationary phase: Silica gel
- Mobile phase: Hexane/ethyl acetate gradients (typically starting from 9:1 and gradually increasing polarity)
- Detection: UV visualization or TLC with appropriate staining agents
Crystallization and Recrystallization
For larger-scale preparations, crystallization provides an efficient method for purification:
- Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate)
- Adding an anti-solvent (e.g., hexane) until cloudiness appears
- Cooling slowly to room temperature, then to 0-5°C
- Filtering and washing the crystals with cold anti-solvent
Extraction and Washing Procedures
The work-up procedure typically involves:
- Diluting the reaction mixture with water
- Extracting with ethyl acetate or dichloromethane (3 times)
- Washing the combined organic phases with:
- Saturated sodium bicarbonate solution
- Water
- Brine
- Drying over anhydrous sodium sulfate
- Filtering and concentrating under reduced pressure
Comparative Analysis of Preparation Methods
Various methods for preparing this compound have been discussed. Table 7 provides a comprehensive comparison of these methods.
Table 7: Comparative Analysis of Preparation Methods
| Method | Typical Yield (%) | Advantages | Disadvantages | Scale Suitability |
|---|---|---|---|---|
| Direct Boc protection with triethylamine | 80-90 | Simple procedure, widely documented | Selectivity challenges | Laboratory to medium scale |
| Solvent-free nanocatalyst method | 75-85 | Environmentally friendly, efficient | Specialized catalyst required | Laboratory scale |
| Nitro reduction approach | 70-85 | Useful for selective preparation | Multistep, requires careful control | Medium to large scale |
| Aqueous conditions with NaHCO₃ | 75-80 | Environmentally friendly, mild conditions | Longer reaction times | Laboratory scale |
| DMAP-catalyzed in acetonitrile | 85-95 | High yields, efficient | Potential selectivity issues | Laboratory scale |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and coupled aromatic compounds. These products can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Pharmaceutical Development
tert-Butyl (3-amino-4-fluorophenyl)carbamate plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its derivatives have been explored for their potential therapeutic effects:
Agricultural Chemistry
The compound is utilized in formulating agrochemicals, such as pesticides and herbicides. It enhances crop protection and yield while promoting sustainable agricultural practices.
| Application | Description |
|---|---|
| Pesticide Development | Acts as a building block for safer pesticides |
| Herbicide Formulation | Improves efficacy and reduces environmental impact |
Material Science
In material science, this compound is incorporated into polymers and coatings to enhance properties like chemical resistance and durability.
| Material Type | Properties Enhanced |
|---|---|
| Polymers | Increased durability and resistance to environmental factors |
| Coatings | Improved chemical resistance for industrial applications |
Biochemical Research
The compound is valuable in studying enzyme activity and protein interactions, aiding researchers in understanding biological processes and disease mechanisms.
| Research Focus | Applications |
|---|---|
| Enzyme Inhibition Studies | Identifying potential drug targets |
| Protein-Ligand Interactions | Understanding molecular mechanisms of diseases |
Diagnostic Tools
Research is ongoing to explore its use in developing diagnostic agents for imaging techniques, which can improve disease detection accuracy.
Case Study 1: Synthesis of Neurological Agents
A study investigated the synthesis of derivatives of this compound for treating neurological disorders. The derivatives showed enhanced potency in receptor binding assays, indicating their potential as therapeutic agents.
Case Study 2: Agrochemical Efficacy
Field trials demonstrated that formulations containing this compound exhibited higher efficacy against specific pests compared to traditional pesticides, highlighting its role in sustainable agriculture.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-4-fluorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino and fluorophenyl groups upon metabolic activation. These groups can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Electronic Effects
- Fluorine vs. Methyl: The fluorine atom in this compound exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring compared to the methyl group in its 4-methyl analogue. This difference influences nucleophilic aromatic substitution rates and metal-catalyzed coupling efficiencies .
- Regiochemical Impact: The 3-amino-4-fluoro substitution pattern favors para-directed reactions, whereas the 2-amino-5-fluoro isomer () is less reactive in Suzuki couplings due to steric and electronic mismatches .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | tert-Butyl (3-amino-4-methylphenyl)carbamate | tert-Butyl (2,6-difluoro-4-formylphenyl)carbamate |
|---|---|---|---|
| Melting Point (°C) | Not reported | Not reported | Not reported |
| Purity | 98% (commercial grade) | 97% (commercial grade) | ≥95% (supplier data) |
| Solubility in DMF | High | Moderate | Low |
| Hydrogen Bond Acceptors | 4 | 3 | 5 |
Biological Activity
tert-Butyl (3-amino-4-fluorophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, featuring a tert-butyl group, an amino group, and a fluorophenyl moiety, positions it as a versatile building block for various pharmacological applications.
- Molecular Formula : C₁₁H₁₄FN₂O₂
- Molecular Weight : Approximately 226.25 g/mol
- Functional Groups : Carbamate, amino, and fluorine substituent
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. It may act as a prodrug, releasing active components that modulate enzyme or receptor activity, which is crucial for therapeutic effects in treating conditions such as neurological disorders and inflammatory diseases.
1. Enzyme Mechanisms and Protein-Ligand Interactions
Research indicates that this compound is effective in studying enzyme mechanisms and protein-ligand interactions. It serves as a useful tool for understanding the dynamics of drug-target interactions in biological systems.
2. Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Its structure allows for interactions with pathways involved in tumor growth regulation. For instance, it has been shown to inhibit certain tumor growth pathways, making it a candidate for further investigation in cancer therapeutics.
3. Neuroprotective Effects
The compound is being explored for its neuroprotective properties. Its ability to modulate neurotransmitter systems could provide insights into treatments for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-Butyl (2-amino-4-fluorophenyl)carbamate | Different amino position | Potentially different biological activity |
| Tert-Butyl (3-amino-5-chloro-2-methylphenyl)carbamate | Chloro substituent | Enhanced antibacterial activity |
| This compound | Fluorine at 4-position | Distinct pharmacological effects |
This comparative analysis underscores how minor structural changes can significantly influence biological activity, receptor binding profiles, and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl (3-amino-4-fluorophenyl)carbamate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via a Boc-protection strategy. For example, analogous tert-butyl carbamates are prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
- Optimization :
-
Use inert atmosphere (N₂/Ar) to prevent hydrolysis of Boc₂O.
-
Monitor reaction progress via TLC or LC-MS to avoid overprotection.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–85% depending on steric/electronic effects of substituents .
Reagent Role Conditions Boc₂O Protecting agent 0–5°C, 2–4 hours Triethylamine Base Room temperature, stirring Dichloromethane Solvent Anhydrous, reflux if necessary
Q. How can the purity and structural integrity of this compound be validated?
- Characterization :
- NMR : Confirm the presence of tert-butyl protons (1.2–1.4 ppm, singlet) and aromatic protons (6.5–7.5 ppm, split due to fluorine coupling) .
- LC-MS : Verify molecular ion peak ([M+H]⁺ = 239.1 g/mol) and absence of Boc-deprotected byproducts.
- Elemental Analysis : Match calculated (C₁₁H₁₅FN₂O₂) and observed C/H/N ratios (±0.3%) .
Q. What are the key stability considerations for handling and storing this compound?
- Storage : Store at 2–8°C under inert gas (argon) in sealed, light-resistant containers. Avoid exposure to moisture or strong acids/bases to prevent Boc cleavage .
- Decomposition Risks : Hydrolysis under acidic conditions generates 3-amino-4-fluorophenol and CO₂. Monitor for discoloration (yellowing) as an instability indicator .
Advanced Research Questions
Q. How can spectroscopic data contradictions (e.g., unexpected splitting in ¹⁹F NMR) be resolved?
- Analysis : Fluorine coupling in the aromatic ring (para to NH₂) causes splitting in ¹H and ¹⁹F NMR. Use Mercury software to simulate spectra and compare with experimental data .
- Case Study : If splitting deviates from predicted patterns, consider:
- Rotameric effects in solution.
- Residual solvent peaks (e.g., DMSO-d₆ at 2.5 ppm).
- Paramagnetic impurities (filter through activated charcoal pre-analysis) .
Q. What computational methods are suitable for predicting reactivity in further functionalization?
- DFT Calculations : Use Gaussian or ORCA to model electronic effects of the fluorine substituent on nucleophilic aromatic substitution (e.g., Suzuki coupling at the 4-fluoro position).
- Solvent Effects : Simulate solvation energies in polar aprotic solvents (DMF, DMSO) to predict reaction feasibility .
Q. How can diastereomeric impurities arise during synthesis, and how are they resolved?
- Source : Racemization at the amino group during Boc protection (if starting material is not enantiopure).
- Resolution :
-
Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
-
Crystallization in ethyl acetate/hexane to isolate enantiomers .
Parameter Conditions Outcome Crystallization Solvent Ethyl acetate/hexane (3:7) ≥99% enantiomeric excess HPLC Column Chiralpak AD-H Baseline separation
Q. What are the environmental and safety protocols for large-scale reactions involving this compound?
- Safety :
- PPE: Nitrile gloves, lab coat, P95 respirator (if airborne particles are generated).
- Spill Management: Absorb with vermiculite, collect in hazardous waste containers .
- Environmental Impact :
- Avoid release into waterways; LC₅₀ (Daphnia magna) is unknown but predicted to be >100 mg/L (ECOSAR model).
- Incinerate waste at >800°C with scrubbers to minimize NOₓ emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
